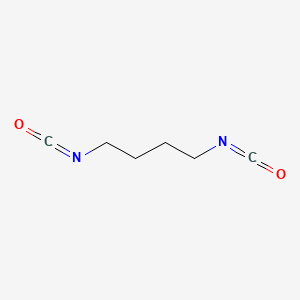

1,4-Diisocyanatobutane

Vue d'ensemble

Description

1,4-Diisocyanatobutane is a highly reactive compound characterized by the presence of two isocyanate groups (-NCO) separated by a butane chain. This compound is widely used as a building block in the synthesis of polyurethane-based materials due to its excellent flexibility, impact resistance, and mechanical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Diisocyanatobutane can be synthesized through the reaction of 1,4-diaminobutane with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The reaction proceeds as follows:

H2N−(CH2)4−NH2+2COCl2→OCN−(CH2)4−NCO+4HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors with stringent safety measures to handle phosgene. The process includes the purification of the final product to achieve the desired purity levels, typically above 95% .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Diisocyanatobutane undergoes several types of chemical reactions, including:

Urethane Formation: Reaction with alcohols to form urethanes.

Crosslinking: Reaction with polyols to form crosslinked polymers.

Chain Extension: Reaction with diols to extend polymer chains.

Common Reagents and Conditions

Alcohols: React with this compound under mild conditions to form urethanes.

Polyols: Used in the presence of catalysts to form crosslinked polymers.

Diols: React under controlled temperatures to extend polymer chains.

Major Products

Urethanes: Formed from the reaction with alcohols.

Crosslinked Polymers: Result from reactions with polyols.

Extended Polymers: Produced through chain extension reactions with diols.

Applications De Recherche Scientifique

1,4-Diisocyanatobutane is utilized in various scientific research applications, including:

Tissue Engineering: As a precursor to synthesize polyurethane composites for 3D scaffolds.

Contact Lenses: As a cross-linking agent to prepare hydrogel contact lenses.

Controlled Drug Delivery: As a chain extender to synthesize polyurethanes for redox-sensitive drug release systems.

Mécanisme D'action

The mechanism of action of 1,4-Diisocyanatobutane involves its high reactivity with nucleophiles, such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is harnessed in the formation of polyurethane materials, where the compound acts as a cross-linking agent, enhancing the mechanical properties and stability of the final product .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Hexamethylene diisocyanate

- 1,4-Phenylene diisocyanate

- 1,12-Diisocyanatododecane

Uniqueness

1,4-Diisocyanatobutane is unique due to its specific chain length and reactivity, which provide a balance between flexibility and mechanical strength in polyurethane materials. Compared to hexamethylene diisocyanate, which has a longer chain, this compound offers better control over the polymer properties. Similarly, it differs from 1,4-Phenylene diisocyanate, which has an aromatic ring, by providing aliphatic flexibility .

Activité Biologique

1,4-Diisocyanatobutane (BDI) is a compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of BDI, focusing on its applications in polymer synthesis, biocompatibility, and potential toxicity.

This compound is an aliphatic diisocyanate, synthesized from 1,4-butanediamine through the formation of urethanes followed by thermal cleavage. This process yields BDI with moderate efficiency (60-80%) and has implications for its use in various applications, particularly in the production of polyurethanes and other polymers .

1. Polymer Applications

BDI is extensively used in synthesizing segmented poly(esterurethane urea)s (PEUURs), which have demonstrated significant biocompatibility and biodegradability. These polymers are being researched for use in medical devices due to their favorable properties. For instance, a study showed that PEUURs synthesized from BDI exhibited enhanced anti-thrombotic activity when functionalized appropriately .

Table 1: Properties of PEUURs Synthesized from BDI

| Property | Value |

|---|---|

| Biocompatibility | High |

| Hemocompatibility | Validated through assays |

| Anti-thrombotic Activity | Significant on pegylated surfaces |

2. Cellular Interactions

Research indicates that BDI-based polymers can promote cellular activities such as proliferation and differentiation. In vitro studies have shown that scaffolds made from BDI can support the growth of various cell types, including osteoblasts and fibroblasts. The metabolic activity and DNA content of these cells increased significantly when cultured on BDI-derived materials .

Case Study: Osteoblast Proliferation on BDI Scaffolds

In a controlled study, osteoblast-like MG-63 cells were cultured on scaffolds made from BDI. The results indicated a dose-dependent increase in alkaline phosphatase (ALP) activity, a marker for osteoblastic differentiation:

- Day 7 ALP Activity : Increased by 50% compared to control.

- Day 14 ALP Activity : Further increase observed, indicating sustained cellular activity.

Toxicity and Safety Profile

Despite its beneficial applications, the biological activity of BDI also raises concerns regarding toxicity. Diisocyanates are known to be moderate to strong dermal sensitisers, with potential respiratory sensitization observed in some studies .

Table 2: Toxicological Profile of this compound

| Toxicity Aspect | Findings |

|---|---|

| Dermal Sensitization | Moderate to strong |

| Respiratory Effects | Potential sensitization noted |

| Carcinogenicity | Not classified as carcinogenic |

Propriétés

IUPAC Name |

1,4-diisocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFMUAFNIIQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325552 | |

| Record name | 1,4-Diisocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-37-8 | |

| Record name | Tetramethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 510650 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4538-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diisocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.